3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Overview
Description
3-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of multiple functional groups, including a sulfanylidene group, a carboxamide group, and dimethoxyphenyl and cyclohexenyl substituents, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials often include cyclohex-1-en-1-yl ethyl derivatives and 3,4-dimethoxyphenyl ethyl derivatives. The key steps in the synthesis may involve:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the sulfanylidene group via thiolation reactions.
- Coupling of the cyclohexenyl and dimethoxyphenyl substituents through alkylation or acylation reactions.
- Final functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline core can bind to active sites, while the substituents may enhance binding affinity or selectivity. The sulfanylidene group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds with a similar quinazoline core but different substituents.
Sulfanylidene-containing compounds: Molecules with a sulfanylidene group but different core structures.
Carboxamide derivatives: Compounds with a carboxamide group but different overall structures.
Uniqueness
3-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to the combination of its quinazoline core, sulfanylidene group, and specific substituents. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H31N3O4S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C27H31N3O4S/c1-33-23-11-8-19(16-24(23)34-2)12-14-28-25(31)20-9-10-21-22(17-20)29-27(35)30(26(21)32)15-13-18-6-4-3-5-7-18/h6,8-11,16-17H,3-5,7,12-15H2,1-2H3,(H,28,31)(H,29,35) |
InChI Key |
VBCSGCLYRWUBSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCC4=CCCCC4)OC |
Origin of Product |
United States |
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